N-(2-benzoyl-4-chlorophenyl)pyridine-3-carboxamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C19H13ClN2O2 It is a derivative of pyridine and is characterized by the presence of a benzoyl group and a chlorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)pyridine-3-carboxamide typically involves the reaction of 2-benzoyl-4-chlorobenzoyl chloride with pyridine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)pyridine-4-carboxamide
- N-(2-benzoyl-4-chlorophenyl)pyridine-2-carboxamide
- N-(2-benzoyl-4-chlorophenyl)pyridine-5-carboxamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the benzoyl and chlorine groups also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13ClN2O2 |
---|---|
Molecular Weight |
336.8g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-15-8-9-17(22-19(24)14-7-4-10-21-12-14)16(11-15)18(23)13-5-2-1-3-6-13/h1-12H,(H,22,24) |
InChI Key |
IINUCCJUWFFRDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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